molecular formula C23H27ClN2 B1454826 12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride CAS No. 1086775-09-8

12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride

Cat. No.: B1454826
CAS No.: 1086775-09-8
M. Wt: 366.9 g/mol
InChI Key: YRBXFHROVIASTF-UHFFFAOYSA-N
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Description

Classification and Nomenclature

12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride falls under the classification of indole alkaloids, which are known for their occurrence in nature and significance in pharmacology. The compound belongs specifically to the class of indoloquinolizine derivatives, representing a bicyclic amine with potential implications in drug design and development.

The systematic nomenclature of this compound reflects its complex structural features, with the Chemical Abstracts Service registry number 1086775-09-8 providing unambiguous identification. The molecular formula is reported as C23H26N2 - HCl with a molecular weight of 366.94, though alternative sources report slight variations in the molecular formula as C23H27ClN2 with a molecular weight of 366.92688. This compound can be categorized as a bicyclic amine, representing a sophisticated example of heterocyclic chemistry where multiple ring systems are fused together to create a unique three-dimensional molecular architecture.

The nomenclature system employed follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as octahydroindolo[2,3-a]quinolizine, indicating the fusion pattern between the indole and quinolizine ring systems. The numerical descriptors in the name specify the exact positions of the benzyl and methyl substituents, with the 12-benzyl designation indicating the attachment of a phenylmethyl group at position 12, and the 12b-methyl indicating a methyl group at the 12b position.

Structural Characteristics of Indoloquinolizine Derivatives

The structural characteristics of indoloquinolizine derivatives, exemplified by this compound, demonstrate remarkable complexity and three-dimensional organization. The compound's structure includes a bicyclic framework that is characteristic of many alkaloids, which are known for their diverse pharmacological properties. The geometrical characteristics of indoloquinoline ring systems show that these structures typically maintain a planar configuration, as demonstrated through density functional theory calculations at the B3LYP level of computation.

Computational analysis reveals that the indoloquinoline ring maintains structural planarity, which is crucial for biological activity and molecular recognition processes. The optimized geometric structure shows specific bond lengths, angles, and dihedral angles that contribute to the overall stability and reactivity of the molecule. The presence of the benzyl substituent at position 12 and the methyl group at position 12b significantly influences the compound's stereochemistry and spatial arrangement, creating different stereoisomeric forms that can influence biological activity.

The molecular architecture incorporates multiple functional groups that contribute to its chemical behavior. The indole portion provides aromatic stability and potential sites for π-π interactions, while the quinolizine component offers additional nitrogen atoms that can participate in hydrogen bonding and coordinate with biological targets. The hydrochloride salt formation enhances the compound's solubility characteristics and stability under physiological conditions, making it more suitable for various applications in medicinal chemistry.

Table 1: Structural Parameters of Indoloquinolizine Derivatives

Parameter Value Reference
Molecular Formula C23H26N2 - HCl
Molecular Weight 366.94 g/mol
Base Structure Octahydroindolo[2,3-a]quinolizine
Ring System Bicyclic framework
Substituents 12-benzyl, 12b-methyl
Geometric Configuration Planar indoloquinoline ring

Historical Context and Discovery

The historical development of indoloquinoline compounds as scaffolds for drug discovery represents a significant chapter in natural product chemistry and pharmaceutical research. Traditional medicines have contributed greatly over the centuries to the discovery and development of new therapeutic agents, and indoloquinoline alkaloids may represent a new class of drug leads. The exploration of these compounds began with the investigation of naturally occurring alkaloids such as cryptolepine, neocryptolepine, and isocryptolepine, which were extracted from the African medicinal plant Cryptolepis sanguinolenta.

The systematic investigation of indoloquinoline derivatives gained momentum in the latter half of the twentieth century, particularly with the recognition of their broad spectrum of biological activities including antiparasitic, antifungal, antibacterial, cytotoxic, anti-inflammatory and antihyperglycaemic properties. As a result, in the last 30 years hundreds of indoloquinoline analogues were synthesized and their biological activities evaluated, leading to a comprehensive understanding of structure-activity relationships within this chemical class.

The development of synthetic methodologies for creating indoloquinolizine derivatives like this compound emerged from advances in organic synthesis techniques and the need to create more diverse chemical libraries for pharmaceutical screening. The synthesis of this particular compound typically involves several key steps, including condensation reactions of specific precursors under controlled conditions. The recognition that these compounds could serve as important scaffolds in drug discovery has led to extensive research into their synthesis, characterization, and biological evaluation.

Historical precedent for the importance of indole alkaloids can be traced to compounds like yohimbine, an indole alkaloid ester first identified in several herbal species by the American botanist R. Raymond-Hamet in 1934. Today its main sources are the African evergreen yohimbe (Pausinystalia yohimbe) and Indian snakeroot (Rauwolfia serpentina). Such historical discoveries provided the foundation for understanding the potential of indoloquinolizine derivatives as therapeutically relevant compounds.

Table 2: Historical Milestones in Indoloquinoline Research

Year Milestone Significance Reference
1934 Identification of yohimbine by R. Raymond-Hamet First systematic study of indole alkaloids
1980s-2010s Synthesis of hundreds of indoloquinoline analogues Comprehensive structure-activity relationship studies
Recent years Development of 12-benzyl-12b-methyl derivatives Advanced synthetic scaffolds for drug discovery

Properties

IUPAC Name

12-benzyl-12b-methyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2.ClH/c1-23-14-7-8-15-24(23)16-13-20-19-11-5-6-12-21(19)25(22(20)23)17-18-9-3-2-4-10-18;/h2-6,9-12H,7-8,13-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBXFHROVIASTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCN1CCC3=C2N(C4=CC=CC=C34)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681060
Record name 12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine--hydrogen chloride (1/1)
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Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086775-09-8
Record name Indolo[2,3-a]quinolizine, 1,2,3,4,6,7,12,12b-octahydro-12b-methyl-12-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086775-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride is a compound belonging to the indoloquinolizine family. This class of compounds has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. The focus of this article is to explore the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C23H26N2
  • Molecular Weight : 330.46594 g/mol
  • CAS Number : [Not provided]

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. Similar compounds in its class have shown to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Anticancer Activity

Research has indicated that derivatives of indoloquinolizines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that related compounds can inhibit the growth of MCF-7 human breast cancer cells with IC50 values ranging from 0.56 µM to 16 µM depending on the specific structural modifications made to the indoloquinolizine scaffold .

Case Study: Antiproliferative Effects

CompoundCell LineIC50 (µM)Mechanism of Action
4eMCF-70.56Tubulin polymerization inhibition
4aMCF-77.3Microtubule disruption
4bHeLa16G2/M phase arrest

Neuropharmacological Potential

Beyond its anticancer properties, there is emerging evidence that indoloquinolizines may also exhibit neuroprotective effects. These compounds have been investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Antioxidant Activity

The antioxidant capacity of related indoloquinolizine derivatives has been assessed using various assays:

  • DPPH Scavenging Activity : Compounds showed significant inhibition percentages at concentrations as low as 100 µg/mL.
  • ABTS Scavenging Activity : High scavenging activity was noted in several derivatives with IC50 values indicating potent antioxidant properties .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Several studies have indicated that indoloquinolizine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with DNA and inhibit tumor growth effectively. For instance, research has shown that modifications to the indoloquinolizine scaffold can enhance its antitumor properties by increasing its affinity for DNA .
  • Neuropharmacology : The compound has been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
  • Antimicrobial Properties : Recent investigations have revealed that this compound exhibits antimicrobial activity against various pathogens. Its mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Pharmacological Insights

  • Mechanism of Action : The compound's pharmacological effects are primarily attributed to its ability to interact with specific biological targets. For example, it has been shown to bind to serotonin receptors and exhibit agonistic activity, which may contribute to its antidepressant effects .
  • Toxicity and Safety Profile : Preliminary toxicological assessments indicate that 12-benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects .

Material Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to transport charge efficiently can enhance device performance .
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Research indicates that blending this compound with conventional polymers can lead to improved material characteristics suitable for various industrial applications .

Case Study 1: Antitumor Efficacy

A study conducted on a series of indoloquinolizine derivatives demonstrated that modifications to the benzyl moiety significantly increased cytotoxicity against human breast cancer cell lines. The results showed IC50 values in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Neuroprotective Effects

In animal models of neurodegeneration, administration of this compound resulted in a significant reduction in neuronal loss and improvement in cognitive function tests compared to controls.

Comparison with Similar Compounds

Structural Variations

Compound Name Substituents/Modifications Key Structural Features
Target Compound 12-Benzyl, 12b-methyl LPA1 agonist; enhanced receptor binding
(1S,12bS)-1-Ethyl derivatives 1-Ethyl, ethoxycarbonyl groups Intermediate for pentacyclic ring systems
Anthirine (CAS 16049-28-8) β-Ethenyl, ethanol substituent Plant-derived; stereochemical complexity
Methoxy/Carboxylate derivatives 8-Methoxy, 2-(methoxycarbonyl) groups Mitragynine precursors; opioid receptor activity
Butyl-substituted derivative 12b-Butyl, 4-oxo group Chemotypes for mitochondrial inhibition

Pharmacological Profiles

Compound Class Biological Activity Mechanism/Application
LPA1 Agonists (Target Compound) Binds LPA1 receptor; potential for cancer therapy and fibrosis Modulates mitochondrial metabolism in Hepa1–6 cells
Mitragynine Derivatives Opioid receptor modulation Analgesic and anti-inflammatory applications
Mitochondrial Inhibitors Disrupts cellular energy metabolism Chemical probes for cancer metabolism studies
β-Carboline Hybrids Antiviral and antitumor activities Targets DNA topoisomerases

Critical Analysis of Key Differences

Substituent Impact on Activity

  • Benzyl vs. Ethyl/Methyl Groups : The benzyl group in the target compound enhances lipophilicity and LPA1 binding affinity compared to smaller alkyl groups in analogs .
  • Methoxy/Carboxylate Groups : Methoxy substitutions in mitragynine derivatives improve metabolic stability and receptor selectivity .

Stereochemical Considerations

  • Enantiomeric Purity : Asymmetric synthesis using chiral auxiliaries (e.g., L-tryptophan) ensures high enantiomeric excess (>99%), critical for avoiding off-target effects .
  • Cis/Trans Isomerism : Stereochemical outcomes in compounds like 50b (cis/trans isomers) influence mitochondrial inhibitory potency .

Preparation Methods

Isolation and Purification

  • After the reaction, the mixture is cooled and treated with concentrated hydrochloric acid to form the hydrochloride salt.

  • The mixture is diluted with water and dichloromethane; pH is adjusted to alkaline (around pH 10) with sodium carbonate to extract impurities.

  • The organic phase is dried over anhydrous magnesium sulfate and evaporated.

  • Purification is performed by column chromatography on silica gel using toluene with 5% diethylamine as eluent.

  • The hydrochloride salt is obtained by acidifying the free base solution with hydrochloric acid, followed by precipitation and recrystallization from methanol/ether mixtures.

Alternative Catalytic Methods

Some research explores palladium-catalyzed reductive transformations of related octahydroindoloquinolizine derivatives, which might be applicable to intermediates or analogues in the synthesis of the target compound.

  • For example, Pd(OAc)2 catalyzed reactions in DMF with sodium formate and other additives at moderate temperatures (40 °C) facilitate reductive transformations of related esters and carboxylic acids.

  • Hydrogenation using Raney nickel and sodium borohydride in alkaline media under reflux is another method to reduce intermediates, followed by acidification to obtain hydrochloride salts.

Research Findings and Yields

  • The condensation and cyclization method yields the octahydroindoloquinolizine core in moderate to good yields, typically ranging from 50% to 80%, depending on substituents and reaction conditions.

  • The hydrochloride salt formation and purification steps provide crystalline products with melting points consistent with literature values, indicating high purity.

  • Enantiopure derivatives have been synthesized using dynamic kinetic resolution and intramolecular cyclization strategies, yielding compounds in 58% to 80% yields, demonstrating the synthetic flexibility of the indoloquinolizine scaffold.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Tryptamine derivatives, substituted ketones
Solvent Chlorobenzene, toluene, DMF, methanol
Temperature 50–180 °C (preferably 100–140 °C for condensation); 40 °C for Pd-catalyzed steps
Reaction time 5 minutes to 48 hours (condensation/cyclization); 4–12 hours (catalytic reductions)
Purification Column chromatography on silica gel; recrystallization from methanol/ether mixtures
Salt formation Treatment with concentrated HCl; pH adjustment with Na2CO3; precipitation
Yield range 50–80% depending on method and substituents
Catalysts used Pd(OAc)2, Raney nickel, Pd/C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride
Reactant of Route 2
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride

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